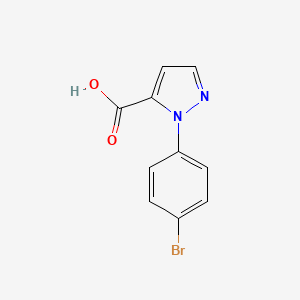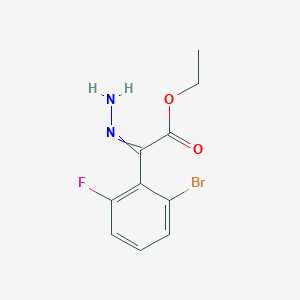
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride: is an organofluorine compound that features a cyclobutane ring substituted with a fluorine atom and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Sulfonyl Chloride Introduction: The sulfonyl chloride group can be introduced by reacting the fluorocyclobutane with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the fluorocyclobutane ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: Formation of sulfonamides.
Oxidation: Formation of cyclobutane derivatives with oxidized functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach fluorinated groups to biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: Its unique structural features make it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride largely depends on the context in which it is used. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The fluorine atom can influence the reactivity and stability of the compound through its electron-withdrawing effects.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-2-chlorocyclobutane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
(1R,2R)-2-bromocyclobutane-1-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
(1R,2R)-2-iodocyclobutane-1-sulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom imparts unique properties such as increased stability and reactivity compared to its halogenated analogs.
Reactivity: The electron-withdrawing effect of fluorine can enhance the electrophilicity of the sulfonyl chloride group, making it more reactive in nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C4H6ClFO2S |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4-/m1/s1 |
InChI-Schlüssel |
MBCWYXRUYHCUIL-QWWZWVQMSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]1F)S(=O)(=O)Cl |
Kanonische SMILES |
C1CC(C1F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
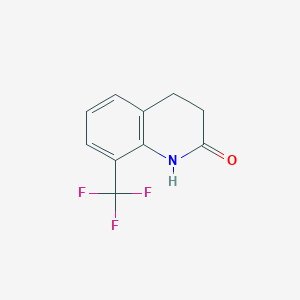
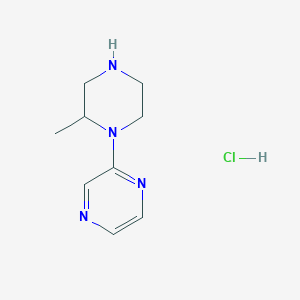
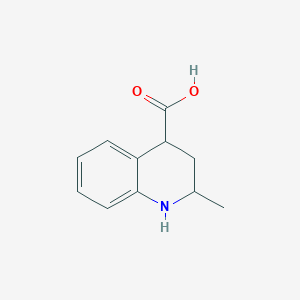
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)
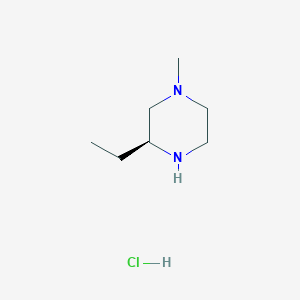
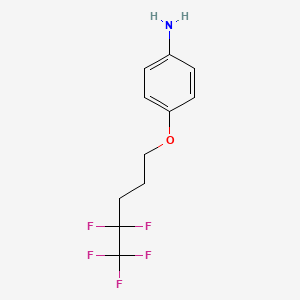
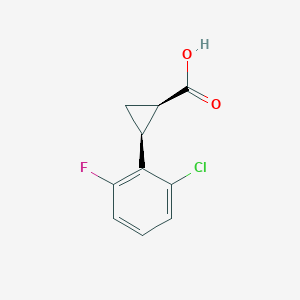

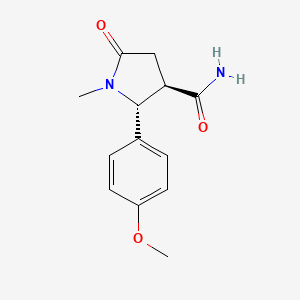
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
